

# Preclinical Exploratory Studies with FAPI-74: An In-depth Technical Guide

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## Compound of Interest

Compound Name: FAPI-74

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## Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of cancers, while its expression in healthy tissues is limited.[1][2][3][4] This differential expression profile makes FAP an attractive target for both diagnostic imaging and therapeutic intervention. **FAPI-74** is a quinoline-based inhibitor of FAP that can be labeled with positron-emitting radionuclides, such as Gallium-68 ( $^{68}\text{Ga}$ ) and Fluorine-18 ( $^{18}\text{F}$ ), for use in Positron Emission Tomography (PET) imaging.[5] This technical guide provides a comprehensive overview of the preclinical exploratory studies conducted with **FAPI-74**, with a focus on quantitative data, experimental protocols, and the underlying biological pathways.

## Data Presentation

### In Vitro Binding and Cellular Uptake

The in vitro binding affinity and cellular uptake of **FAPI-74** have been evaluated in various cell lines. The following table summarizes key quantitative data from these studies.

Cell Line	Tracer	Parameter	Value	Reference
HT-1080-FAP	[ <sup>18</sup> F]AIF-FAPI-74	EC <sub>50</sub>	4.2 nM	[6]
HT-1080-FAP	[ <sup>18</sup> F]AIF-FAPI-74	Cellular Uptake (10 min)	27.2 ± 0.88 %AD/10 <sup>6</sup> cells	[6]
I45 huFAP	[ <sup>18</sup> F]AIF-FAPI-74	Cellular Uptake (1 hour)	>100-fold increase vs. WT	[7]

%AD/10<sup>6</sup> cells: Percentage of administered dose per 1 million cells EC<sub>50</sub>: Half-maximal effective concentration WT: Wild-type

## In Vivo Biodistribution in Preclinical Models

The biodistribution of [<sup>18</sup>F]AIF-**FAPI-74** has been assessed in various tumor-bearing mouse models. The data is typically presented as the percentage of the injected dose per gram of tissue (%ID/g) at different time points post-injection.

Organ/Tissue	HT-1080-FAP Xenograft Mice (%ID/g)	LLC Tumor- Bearing Mice (%ID/g)	CT26 Tumor- Bearing Mice (%ID/g)	
60 min p.i.	120 min p.i.	60 min p.i.	60 min p.i.	
Tumor	7.0 ± 1.2	5.5 ± 1.0	~2.4	~1.5
Blood	1.8 ± 0.3	1.0 ± 0.2	-	-
Heart	1.1 ± 0.2	0.6 ± 0.1	-	-
Lungs	1.5 ± 0.3	0.8 ± 0.1	-	-
Liver	1.0 ± 0.2	0.7 ± 0.1	-	-
Spleen	0.5 ± 0.1	0.3 ± 0.1	-	-
Pancreas	0.8 ± 0.2	0.5 ± 0.1	-	-
Stomach	0.6 ± 0.1	0.4 ± 0.1	-	-
Intestine	1.2 ± 0.3	1.0 ± 0.2	Signal present	Signal present
Kidneys	3.5 ± 0.8	2.0 ± 0.5	-	-
Muscle	0.5 ± 0.1	0.3 ± 0.1	-	-
Bone	1.5 ± 0.4	1.2 ± 0.3	Signal present	Signal present

Data is compiled and approximated from graphical representations and text descriptions in the cited literature.[\[8\]](#)[\[9\]](#)[\[10\]](#) p.i.: post-injection

## Human Radiation Dosimetry

Radiation dosimetry estimates for [ $^{18}\text{F}$ ]FAP-74 and [ $^{68}\text{Ga}$ ]FAP-74 have been calculated from human studies, indicating a favorable safety profile.[\[5\]](#)

Tracer	Mean Administered Activity (MBq)	Effective Dose (mSv/100 MBq)	Reference
[ <sup>18</sup> F]FAPI-74	259 ± 26	1.4 ± 0.2	[5]
[ <sup>68</sup> Ga]FAPI-74	263	1.6	[5]

## Experimental Protocols

### Radiosynthesis of [<sup>18</sup>F]AlF-FAPI-74

A common method for the radiosynthesis of [<sup>18</sup>F]AlF-**FAPI-74** is through a one-pot, automated process.[11][12][13][14]

Materials:

- [<sup>18</sup>F]Fluoride
- Anion exchange cartridge (e.g., QMA)
- Eluent: 0.5 M Sodium Acetate (NaOAc) pH 3.9 or a mixture of Ethanol/0.9% NaCl[11][12]
- Aluminum chloride (AlCl<sub>3</sub>) solution (10 mM)[12][14]
- **FAPI-74** precursor solution (e.g., 4 mM)[12][14]
- Dimethyl sulfoxide (DMSO)[12][14]
- Ascorbic acid solution (optional, for stabilization)[14]
- Solid-phase extraction (SPE) cartridge (e.g., Oasis HLB)[12]
- Ethanol
- Saline (0.9%)
- Phosphate buffer

Procedure:

- Trap aqueous [ $^{18}\text{F}$ ]fluoride on an anion exchange cartridge.
- Elute the [ $^{18}\text{F}$ ]fluoride into a reaction vessel using the chosen eluent.[\[11\]](#)[\[12\]](#)
- Add the  $\text{AlCl}_3$  solution and DMSO to the reaction vessel and incubate for 5 minutes at room temperature.[\[12\]](#)[\[14\]](#)
- Add the **FAPi-74** precursor solution to the reaction mixture.[\[12\]](#)[\[14\]](#)
- Heat the reaction mixture at 95-100°C for 5-15 minutes.[\[11\]](#)[\[12\]](#)[\[14\]](#)
- Cool the reaction to room temperature and dilute with water.[\[12\]](#)
- Purify the [ $^{18}\text{F}$ ]AlF-**FAPi-74** using an SPE cartridge.[\[12\]](#)
- Elute the final product from the SPE cartridge with ethanol and formulate with saline and a phosphate buffer for injection.[\[12\]](#)

## In Vitro Cellular Uptake Assay

This protocol outlines a typical procedure for evaluating the cellular uptake of [ $^{18}\text{F}$ ]AlF-**FAPi-74**.  
[\[7\]](#)[\[15\]](#)

Materials:

- FAP-expressing cells (e.g., I45 huFAP) and wild-type control cells (e.g., I45 WT)[\[7\]](#)
- Cell culture medium and supplements
- 96-well or 24-well plates
- [ $^{18}\text{F}$ ]AlF-**FAPi-74**
- Unlabeled FAPI (for blocking experiments)
- Assay buffer (e.g., HBSS-HEPES, pH 7.4)[\[15\]](#)
- Lysis buffer (e.g., Solvable®)[\[15\]](#)

- Scintillation cocktail
- Gamma counter or scintillation counter

#### Procedure:

- Seed cells in multi-well plates and allow them to adhere and grow to near confluence.[\[15\]](#)
- On the day of the assay, aspirate the culture medium and wash the cells with assay buffer.[\[15\]](#)
- For blocking experiments, pre-incubate a subset of wells with a high concentration of unlabeled FAPI (e.g., 10  $\mu$ M) for 30 minutes.[\[7\]](#)[\[15\]](#)
- Initiate the uptake by adding [ $^{18}$ F]AIF-**FAPI-74** to all wells.[\[7\]](#)[\[15\]](#)
- Incubate the plate at 37°C for a predetermined time (e.g., 1 hour).[\[7\]](#)
- Stop the incubation by aspirating the radioactive medium and washing the cells multiple times with ice-cold PBS.[\[15\]](#)
- Lyse the cells using a suitable lysis buffer.[\[15\]](#)
- Measure the radioactivity in the cell lysate using a gamma counter or by adding a scintillation cocktail and using a scintillation counter.[\[7\]](#)[\[15\]](#)
- Express the results as a percentage of the injected dose per a known number of cells.

## Animal PET Imaging Protocol

This protocol describes a general workflow for performing PET imaging in tumor-bearing mice.[\[6\]](#)[\[9\]](#)[\[16\]](#)

#### Materials:

- Tumor-bearing mice (e.g., with HT-1080-FAP or PANC-1 xenografts)[\[6\]](#)
- [ $^{18}$ F]AIF-**FAPI-74**

- Anesthesia (e.g., isoflurane)[6]
- Small animal PET scanner[6]
- CT or MRI for anatomical co-registration[9]

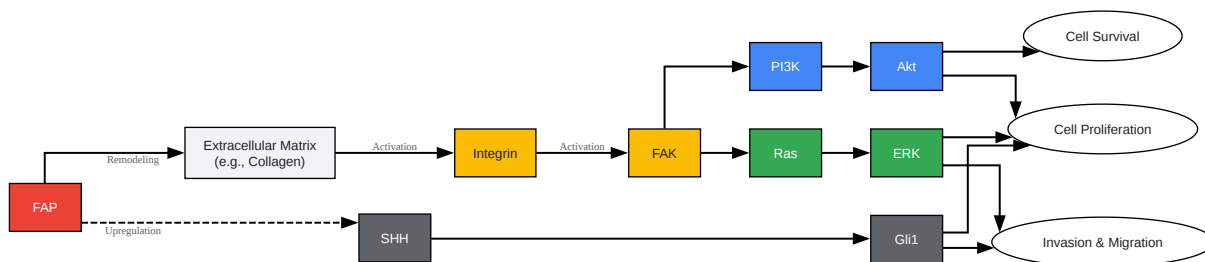
Procedure:

- Anesthetize the mouse using isoflurane.[6]
- Administer a defined dose of [ $^{18}\text{F}$ ]AIF-**FAP1-74** (e.g., 5-10 MBq) intravenously via the tail vein.[6]
- Position the animal in the PET scanner.
- Acquire dynamic or static PET scans at specified time points post-injection (e.g., dynamic scan for the first 60 minutes, followed by static scans at later time points).[6]
- Perform a CT or MRI scan for anatomical reference.[9]
- Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).[9]
- Analyze the images by drawing regions of interest (ROIs) over the tumor and various organs to calculate the standardized uptake value (SUV).

## Mandatory Visualizations

### FAP Signaling Pathways

Fibroblast Activation Protein is known to influence several downstream signaling pathways that are crucial for tumor progression, including the PI3K/Akt, Ras/ERK, and Sonic Hedgehog (SHH)/Gli1 pathways.[17] FAP's enzymatic activity remodels the extracellular matrix, which can modulate integrin signaling and subsequently activate these pathways.



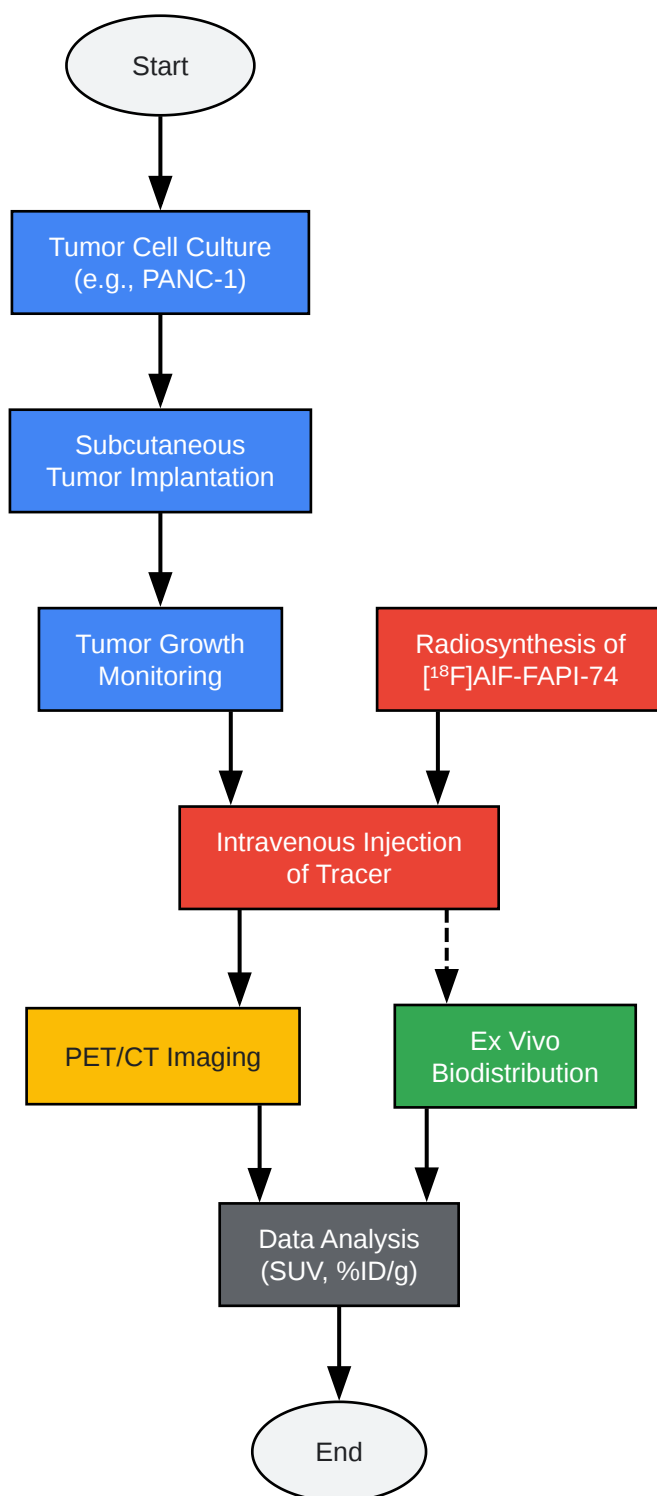
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Caption: FAP-mediated signaling pathways in cancer-associated fibroblasts.

## Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical experimental workflow for preclinical evaluation of **FAP-74** in a xenograft mouse model.





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Caption: Workflow for preclinical PET imaging and biodistribution studies.

## Conclusion

The preclinical exploratory studies with **FAPI-74** have demonstrated its high affinity and selectivity for FAP, favorable biodistribution profile with rapid clearance from non-target tissues, and a low radiation dose to patients. These characteristics make [ $^{18}\text{F}$ ]AlF-**FAPI-74** a promising PET tracer for the non-invasive imaging of FAP-positive tumors. The detailed experimental protocols and an understanding of the FAP-mediated signaling pathways provided in this guide are intended to support further research and development in this exciting area of oncology. Future studies will likely focus on expanding the clinical applications of **FAPI-74** and exploring its potential as a theranostic agent.

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